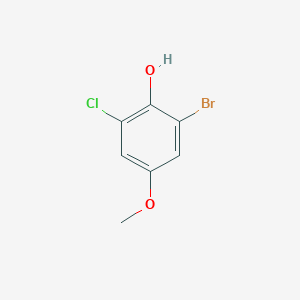![molecular formula C13H23NO4 B6359486 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid CAS No. 1638771-27-3](/img/structure/B6359486.png)
1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions.
Mecanismo De Acción
Target of Action
The primary target of the compound, also known as 1-Boc-3,3-dimethyl-piperidine-4-carboxylic acid, is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound interacts with its targets (amines) by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The compound can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Biochemical Pathways
The compound affects the biochemical pathway of amine synthesis . By acting as a protecting group, it prevents unwanted reactions involving the amines during the synthesis process . The compound can be selectively removed from the amines when no longer needed, using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the process of adding the compound to amines can be accomplished under aqueous conditions , suggesting that the presence of water is a key factor in its mode of action. Additionally, the removal of the compound from amines can be accomplished with strong acids , indicating that changes in pH can significantly impact its efficacy
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions as a protecting group for amines . It interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The nature of these interactions involves the addition of the BOC group to amines, which protects the amines during peptide synthesis .
Molecular Mechanism
The molecular mechanism of action of 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid primarily involves its function as a protecting group for amines . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a BOC-protected amine, which can then be used in peptide synthesis .
Temporal Effects in Laboratory Settings
The compound is typically used in controlled laboratory settings for peptide synthesis, where its stability and reactivity are crucial for the successful formation of peptides .
Metabolic Pathways
Given its role in peptide synthesis, it may indirectly influence metabolic pathways through the peptides it helps synthesize .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid can be synthesized through the reaction of 3,3-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group. This can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products: The major product of the deprotection reaction is the free amine, which can then be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a protecting group for amines in peptide synthesis and other organic synthesis processes. Additionally, it is used in the development of pharmaceuticals and other bioactive compounds .
Comparación Con Compuestos Similares
- 1-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]amino]cyclohexanecarboxylic acid
Uniqueness: 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which provides distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGQPLGHECGNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1C(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)











![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)

